molecular formula C11H16O2S B8398267 3-Ethyl-4-isobutylthiophene-2-carboxylic acid

3-Ethyl-4-isobutylthiophene-2-carboxylic acid

Cat. No.: B8398267
M. Wt: 212.31 g/mol
InChI Key: MWIURHBZSHVXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-isobutylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with ethyl and isobutyl groups at positions 3 and 4, respectively, and a carboxylic acid group at position 2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-4-isobutylthiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, altering their function. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-ethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H16O2S/c1-4-9-8(5-7(2)3)6-14-10(9)11(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

MWIURHBZSHVXNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1CC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isobutyl-3-methyl-thiophene-2-carboxylic acid (991 mg, 5.0 mmol) in THF (30 mL), tert.-BuLi (7.3 mL, 11 mmol, 1.5 M in pentane) is slowly added at −78° C. The mixture is stirred at −78° C. for 1 h, then iodomethane (1.6 mL, 25.7 mmol) is added. The mixture is stirred and is allowed to warm to rt over a period of 15 h before the reaction is quenched with 1 N aq. HCl (50 mL) and extracted with DCM (1×100 mL, 2×50 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by CC on silica gel eluting with a gradient of EA in hexane to give 3-ethyl-4-isobutyl-thiophene-2-carboxylic acid (325 mg) as a yellow solid; LC-MS: tR=0.98 min, 1H NMR (CD3OD): δ 7.22 (s, 1H), 2.94 (q, J=7.6 Hz, 2H), 2.42 (d, J=7.0 Hz, 2H), 1.86 (hept, J=7.0 Hz, 1H), 1.11 (t, J=7.6 Hz, 3H), 0.93 (d, J=7.0 Hz, 6H).
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
991 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.